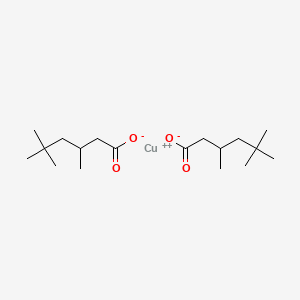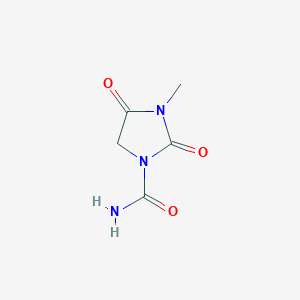![molecular formula C9H7ClN2 B12823867 2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)
2-(2-Chlorovinyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorovinyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole ring substituted with a 2-chlorovinyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorovinyl)-1H-benzo[d]imidazole typically involves the reaction of o-phenylenediamine with 2-chlorovinyl isocyanide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorovinyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the 2-chlorovinyl group to a vinyl group.
Substitution: The chlorine atom in the 2-chlorovinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-Vinyl-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Chlorovinyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antiparasitic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorovinyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
2-(2-Chlorovinyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-Methyl-1H-benzo[d]imidazole: Similar structure but with a methyl group instead of a 2-chlorovinyl group.
2-Phenyl-1H-benzo[d]imidazole: Contains a phenyl group instead of a 2-chlorovinyl group.
2-(2-Bromovinyl)-1H-benzo[d]imidazole: Similar structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H7ClN2 |
|---|---|
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
2-[(E)-2-chloroethenyl]-1H-benzimidazole |
InChI |
InChI=1S/C9H7ClN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)/b6-5+ |
Clave InChI |
HZNHHKQUAUGNCF-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)/C=C/Cl |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


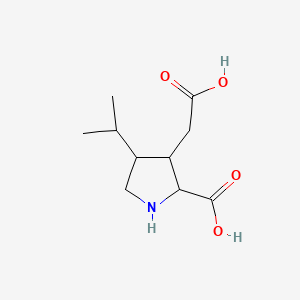
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
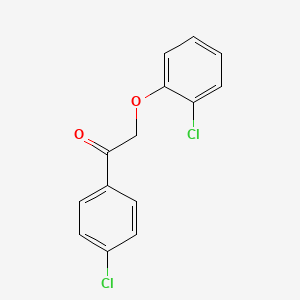
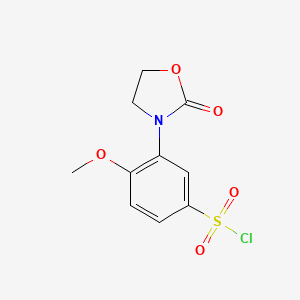
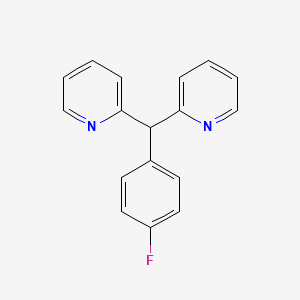
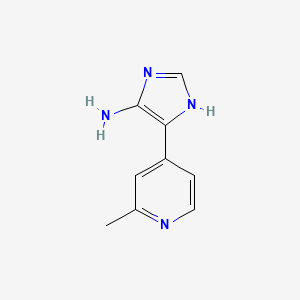
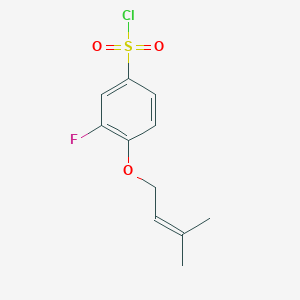
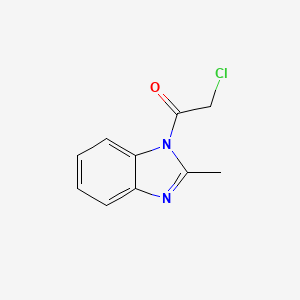
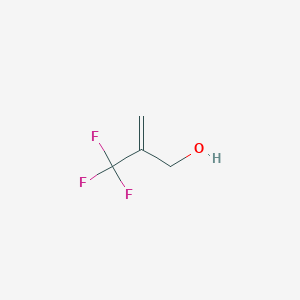
![Methyl (2Z)-2-[(1Z,3R,3aS,3bR,4aS,5aS,6S,6aR,7aS,8S,12E,24aS,24bR,27R)-3,3a,3b,4,4a,5,5a,6,6a,7,7a,8,9,11,14,16,17,18,19,24b-eicosahydro-3,8-dihydroxy-3a,6,13-trimethyl-2,11,16,19,23-pentaoxo-23H-6,8,24a,22-[1]propanyliden[3]ylidyne-21H,24aH-cyclopropa[r]cycloprop[1,2]acenaphtho[4,5-u][1,5,10,15]tetraoxacyclodocosin-1(2H)-ylidene]propanoate](/img/structure/B12823851.png)

